molecular formula C27H32N4O B11001163 1-(4,6-dimethylpyrimidin-2-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide

Cat. No.: B11001163
M. Wt: 428.6 g/mol
InChI Key: HXOABUKCBJDSES-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a piperidine ring attached to a diphenylpropyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: Starting from appropriate precursors such as acetylacetone and guanidine, the pyrimidine ring can be synthesized through a cyclization reaction.

    Substitution with dimethyl groups: The pyrimidine ring is then methylated using reagents like methyl iodide in the presence of a base.

    Formation of the piperidine ring: The piperidine ring can be synthesized from a suitable precursor such as 4-piperidone through a reductive amination reaction.

    Coupling of the pyrimidine and piperidine rings: The pyrimidine and piperidine rings are coupled using a carboxylation reaction, typically involving reagents like carbonyldiimidazole (CDI).

    Attachment of the diphenylpropyl group: The final step involves the attachment of the diphenylpropyl group to the piperidine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylpyrimidin-2-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,6-dimethylpyrimidin-2-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide
  • 1-(4,6-dimethylpyrimidin-2-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxylate

Uniqueness

1-(4,6-dimethylpyrimidin-2-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide is unique due to its specific substitution pattern and the presence of both pyrimidine and piperidine rings. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C27H32N4O

Molecular Weight

428.6 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide

InChI

InChI=1S/C27H32N4O/c1-20-19-21(2)30-27(29-20)31-17-14-24(15-18-31)26(32)28-16-13-25(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-12,19,24-25H,13-18H2,1-2H3,(H,28,32)

InChI Key

HXOABUKCBJDSES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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